3,5-bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
Description
3,5-Bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a furanochromenone derivative characterized by a fused furan-chromenone core substituted with two 4-methoxyphenyl groups at positions 3 and 3. This structural motif confers unique electronic and steric properties, influencing its biological activity and physicochemical behavior.
Properties
IUPAC Name |
3,5-bis(4-methoxyphenyl)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O5/c1-27-17-7-3-15(4-8-17)19-12-25(26)30-24-13-23-21(11-20(19)24)22(14-29-23)16-5-9-18(28-2)10-6-16/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAGYKCHXNIQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxyphenyl derivatives with a furochromene precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3,5-bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and antioxidant effects.
Industry: It is utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 3,5-bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences between 3,5-bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one and analogous compounds:
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 3,5-Bis(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one | 4-Methoxyphenyl (3,5) | 424.4 (estimated) | High lipophilicity due to methoxy groups |
| Neobavaisoflavone | 4-Hydroxyphenyl (2), prenyl (6) | 322.4 | Cytotoxic activity against cancer cells |
| 4-((2-Hydroxy-3-methylbut-3-en-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one | Hydroxy-methylbutenyl (4) | ~318.3 | Isolated from Prangos pabularia |
| (Z)-3-[(3,4-Dihydroxystyryl)-2-isopropyl-9-[(4-methylpiperazin-1-yl)methyl]-2H-furo[3,2-g]chromene-3,7-dione | Dihydroxystyryl (3), methylpiperazinyl (9) | ~550 (estimated) | CYP3A4 inhibition potential |
| Psoralen derivatives (e.g., 7H-furo[3,2-g]chromen-7-one) | Electrophilic warheads (position 3) | ~186–250 | Immunoproteasome inhibition |
Key Observations:
- Positional Influence : Substituents at positions 3 and 5 (as in the target compound) may sterically hinder enzyme binding compared to substituents at positions 6 or 9 (e.g., prenyl or methylpiperazinyl groups) .
Enzyme Inhibition
- CYP3A4 Inhibition: Furanocoumarin dimers with flexible linkers (e.g., compound 9 in ) showed moderate CYP3A4 inhibition via testosterone 6β-hydroxylation assays.
- Immunoproteasome Inhibition: Psoralen derivatives with oxathiazolone warheads at position 3 demonstrated higher immunoproteasome inhibition than the target compound’s methoxyphenyl-substituted analog, suggesting that electron-withdrawing groups enhance activity .
Cytotoxicity
- Prangos pabularia Derivatives : Osthol (a coumarin derivative) exhibited the highest cytotoxicity (IC50: 3.2–30.2 µM) against six cancer cell lines, while 4-((2-hydroxy-3-methylbut-3-en-1-yl)oxy)-7H-furo[3,2-g]chromen-7-one showed moderate activity. The target compound’s methoxy groups may reduce cytotoxicity compared to hydroxylated analogs but improve metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
